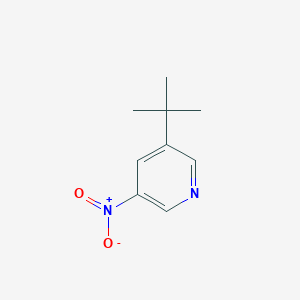

3-(tert-Butyl)-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

Pyridine (C5H5N), an aromatic heterocyclic compound, is a cornerstone of modern chemical and pharmaceutical research. semanticscholar.org As an isostere of benzene, it serves as a fundamental building block in the synthesis of a vast array of pharmaceuticals and agrochemicals. semanticscholar.org The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into a diverse range of FDA-approved drugs. rsc.orgresearchgate.net Its presence is noted in over 7,000 existing drug molecules of medicinal importance. semanticscholar.org

The significance of pyridine derivatives stems from their wide-ranging biological activities. nih.gov They are found in natural products like alkaloids (e.g., nicotine), vitamins (e.g., niacin and pyridoxine), and coenzymes. nih.gov The unique properties of the pyridine ring, including its basicity and ability to form hydrogen bonds, contribute to the therapeutic efficacy of many drugs. nih.gov Researchers are continually exploring new methods for synthesizing functionalized pyridines to develop novel therapeutic agents. nih.gov

Academic Context of Substituted Nitropyridines in Heterocyclic Chemistry

Within the vast family of pyridine derivatives, substituted nitropyridines represent a particularly important and reactive class of compounds. ntnu.no The introduction of a nitro group (-NO2) onto the pyridine ring significantly influences its chemical properties, making it a valuable intermediate in organic synthesis. ntnu.nomdpi.com Nitropyridines are key precursors for the synthesis of a wide range of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.com

The synthesis of nitropyridines has been a subject of extensive research. researchgate.net Modern methods have made a wide range of substituted nitropyridines more readily available, opening up new avenues in heterocyclic chemistry. ntnu.no For instance, the reaction of pyridine with dinitrogen pentoxide (N2O5) can yield 3-nitropyridine (B142982). researchgate.netresearchgate.net The reactivity of the nitropyridine ring allows for various transformations, such as nucleophilic substitution of the nitro group, reduction to an amino group, and further functionalization of the ring. ntnu.noambeed.com These reactions provide access to a plethora of complex molecules with potential applications in materials science and medicinal chemistry. mdpi.com

Research Focus on 3-(tert-Butyl)-5-nitropyridine within Electrophilic Aromatic Systems

The specific compound, this compound, is a subject of interest due to the interplay of the electron-withdrawing nitro group and the bulky, electron-donating tert-butyl group on the pyridine ring. This unique substitution pattern influences the molecule's reactivity in electrophilic aromatic substitution reactions. The tert-butyl group can exert steric hindrance, potentially directing incoming electrophiles to specific positions on the ring.

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group allows for its reduction to an amino group, creating a new site for further chemical modifications. This versatility makes this compound and its derivatives subjects of study for potential applications in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-tert-butyl-5-nitropyridine |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)7-4-8(11(12)13)6-10-5-7/h4-6H,1-3H3 |

InChI Key |

HCXCWOCHQZPEMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CN=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Tert Butyl 5 Nitropyridine

Nucleophilic Substitution Reactions in 3-(tert-Butyl)-5-nitropyridine Systems

The electron-deficient nature of the pyridine (B92270) ring, further activated by the nitro group, makes this compound a prime substrate for nucleophilic substitution reactions. These reactions can proceed through several distinct mechanisms, each offering a unique avenue for the functionalization of the pyridine core.

Vicarious Nucleophilic Substitution (VNS) with Carbon Nucleophiles and Amines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. organic-chemistry.org In this reaction, a carbanion bearing a leaving group at the carbanionic center attacks the aromatic ring, followed by the elimination of the leaving group and a proton to restore aromaticity. organic-chemistry.org For 3-nitropyridine (B142982) systems, VNS reactions with carbon nucleophiles, such as those derived from chloromethyl phenyl sulfone, and with amines have been reported to proceed with high regioselectivity, favoring substitution at the positions ortho and para to the nitro group. organic-chemistry.orgkuleuven.bescilit.com Electrophilic 3-nitropyridines have been shown to react efficiently with alkyl phenyl sulfones and neopentyl alkanesulfonates to yield alkylated products. nih.gov

The general mechanism for the VNS reaction involves the initial addition of the nucleophile to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of a leaving group. nih.gov For instance, the reaction of 3-nitropyridines with sulfonyl-stabilized carbanions proceeds via the formation of an adduct, which then eliminates sulfinic acid to yield the alkylated product. nih.gov Similarly, the amination of 3-nitropyridines can be achieved using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole, providing a route to 2-amino-5-nitropyridines. rsc.org

A study on the alkylation of nitropyridines highlighted that while primary alkyl groups can be readily introduced, the reaction with a secondary carbanion from isopropyl phenyl sulfone and 3-nitropyridine did not yield the expected alkylated product. Instead, a stable N-protonated Meisenheimer-type adduct was isolated. This outcome was attributed to steric hindrance from the isopropyl group, which prevents the necessary planarization for the elimination step. nih.gov This finding is particularly relevant to the this compound system, where the even bulkier tert-butyl group is expected to exert a significant steric influence on the reaction's outcome.

| Nucleophile Type | Reagent Examples | Position of Substitution | Ref. |

| Carbon Nucleophiles | Chloromethyl phenyl sulfone, Alkyl phenyl sulfones | ortho and para to nitro group | organic-chemistry.orgnih.gov |

| Amines | Hydroxylamine, 4-amino-1,2,4-triazole | para to nitro group (position 6) | rsc.org |

Oxidative Nucleophilic Substitution Methods

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides an alternative pathway for the amination of 3-nitropyridine. In this process, the nitroaromatic compound reacts with a nucleophile in the presence of an oxidizing agent. For example, 3-nitropyridine has been shown to react with ammonia (B1221849) or various amines in the presence of potassium permanganate (B83412) (KMnO4) to yield 2-amino-5-nitropyridines with high regioselectivity. ntnu.no Another study demonstrated the reaction of 3-nitropyridine with carboxylic acid amide anions in the presence of K3Fe(CN)6 to produce N-(5-nitropyridin-2-yl) carboxamides. bakhtiniada.ru Mechanistic studies of ONSH reactions with anilines suggest a pathway involving the formation of a dianion, with the oxidation by molecular oxygen being the rate-limiting step. researchgate.net

| Nucleophile | Oxidizing Agent | Product | Ref. |

| Ammonia | KMnO4 | 2-Amino-5-nitropyridine | ntnu.no |

| Carboxylic acid amide anions | K3Fe(CN)6 | N-(5-nitropyridin-2-yl) carboxamides | bakhtiniada.ru |

| Anilines | Molecular Oxygen | Aminated nitropyridines | researchgate.net |

Substitution of the Nitro Group in Electron-Deficient Pyridines by Anionic Nucleophiles

The nitro group in electron-deficient pyridines can also act as a leaving group and be displaced by nucleophiles. Research has shown that in certain 3-R-5-nitropyridines, the nitro group at the 3-position can be selectively substituted by anionic nucleophiles such as those derived from thiols. nih.gov In the case of 3-nitro-5-halopyridines, the 3-nitro group was found to be more susceptible to nucleophilic attack than the halogen at the 5-position. nih.gov This reactivity highlights the potential for the direct functionalization of the pyridine ring at the position of the nitro group in this compound. The reaction of piperidine (B6355638) with 1,2,4-trinitrobenzene, which results in the displacement of a nitro group, proceeds via an addition-elimination mechanism with a rapid expulsion of the nitro group from the intermediate. rsc.org

Cycloaddition Chemistry Involving Nitropyridine Intermediates

While specific examples of this compound participating in cycloaddition reactions are not prevalent in the reviewed literature, the chemistry of nitroaromatic compounds in such reactions provides a basis for potential transformations. researchgate.net Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. youtube.com For instance, [3+2] cycloaddition reactions involving nitrile N-oxides and nitroalkenes are an effective method for preparing nitro-substituted isoxazolines. mdpi.com The regioselectivity of these reactions can be influenced by steric effects. mdpi.com Given the electronic nature of the nitropyridine system, it could potentially act as a dipolarophile or be a precursor to intermediates that undergo cycloaddition.

Reduction Reactions of the Nitro Group to Other Functionalities

The nitro group of this compound can be readily reduced to a variety of other functional groups, significantly expanding its synthetic utility. A convenient method for the synthesis of vicinally substituted N-(3-pyridyl)hydroxylamines involves the reduction of the corresponding nitropyridines with zinc dust in the presence of ammonium (B1175870) chloride and ethanol, often facilitated by ultrasonication. researchgate.net This method has been shown to increase the yields of the hydroxylamine products. researchgate.net

Further reduction of the nitro group can lead to the corresponding amine. Common reagents for the reduction of nitroarenes to anilines include catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), and metal-acid systems (e.g., Fe/HCl, SnCl2/HCl). It is important to note that the choice of reducing agent can influence the final product. For example, while catalytic hydrogenation is effective for both aromatic and aliphatic nitro compounds, the use of lithium aluminum hydride (LiAlH4) on aromatic nitro compounds can lead to the formation of azo compounds.

Investigating the Influence of the tert-Butyl Substituent on Reaction Regioselectivity and Kinetics

The tert-butyl group at the 3-position of the pyridine ring exerts a profound influence on the regioselectivity and kinetics of reactions involving this compound. This influence is primarily due to its large steric bulk. wikipedia.orgrsc.org Steric hindrance can slow down chemical reactions by impeding the approach of reagents to the reactive site. wikipedia.org

In the context of nucleophilic aromatic substitution, the tert-butyl group can direct incoming nucleophiles away from the adjacent positions. For instance, in VNS reactions, the steric clash between a bulky nucleophile and the tert-butyl group would likely disfavor attack at the 2- and 4-positions. This steric hindrance is a critical factor in determining the final product distribution. As previously mentioned, the reaction of 3-nitropyridine with a sterically hindered isopropyl carbanion was halted at the Meisenheimer adduct stage due to the inability to achieve the planar transition state required for elimination. nih.gov The even greater steric demand of the tert-butyl group in this compound would be expected to have an even more pronounced effect.

Computational Chemistry and Theoretical Investigations of 3 Tert Butyl 5 Nitropyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 3-(tert-Butyl)-5-nitropyridine. These methods offer a detailed perspective on the molecule's three-dimensional arrangement and the distribution of its electrons, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a principal method for the geometry optimization of molecular structures. scispace.comscirp.org For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation of the molecule. researchgate.net This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the equilibrium geometry. mdpi.com The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Upon achieving the optimized geometry, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. researchgate.netnist.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated vibrational frequency can be assigned to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine (B92270) ring, the tert-butyl group, and the nitro group.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyridine) | 1.34 | |

| C-C (pyridine) | 1.39 | |

| C-C (tert-Butyl) | 1.54 | |

| C-N (nitro) | 1.48 | |

| N-O (nitro) | 1.22 | |

| C-C-N (pyridine) | 123 | |

| C-N-C (pyridine) | 117 |

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (tert-butyl) |

| ~1590 | C=C stretch (pyridine ring) |

| ~1530 | NO₂ asymmetric stretch |

| ~1350 | NO₂ symmetric stretch |

Ab Initio Hartree-Fock (HF) Approaches for Energetic Analysis

Ab initio Hartree-Fock (HF) methods, while being more computationally demanding and less inclusive of electron correlation than DFT, provide a fundamental framework for energetic analysis. scirp.orgresearchgate.net The HF approach calculates the total electronic energy of the this compound molecule. This energy is a key component in determining the molecule's thermodynamic properties, such as its heat of formation. While the absolute energies from HF calculations may differ from experimental values, they are highly useful for comparing the relative energies of different isomers or conformations. researchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of this compound dictate its reactivity and interactions with other molecules. Computational methods provide a suite of descriptors that quantify these characteristics.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). thaiscience.info For this compound, the MEP map would typically show negative potential (often colored red or yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (often colored blue) would be expected around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. epfl.chlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The distribution of the HOMO and LUMO across the molecule can predict the most likely pathways for chemical reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical Prediction of Reactivity Indices

Reactivity indices derived from density functional theory (DFT) are instrumental in predicting the chemical behavior of molecules. For this compound, these indices help in understanding its susceptibility to nucleophilic or electrophilic attack.

Detailed research findings indicate that the distribution of electrons in the pyridine ring is significantly influenced by the electronegative nitrogen atom and the electron-withdrawing nitro group. wikipedia.orgresearchgate.net This makes the pyridine ring electron-deficient, particularly at positions 2, 4, and 6. researchgate.net The electrophilicity index is a measure of the ability of a molecule to accept electrons. Due to the presence of the nitro group, this compound is expected to have a relatively high electrophilicity index, making it reactive towards nucleophiles.

| Reactivity Index | Predicted Trend for this compound | Rationale |

| Electrophilicity Index (ω) | High | Presence of the electron-withdrawing nitro group and the electronegative ring nitrogen. |

| Global Hardness (η) | Moderate | A balance between the aromatic pyridine ring and the polar nitro group. |

| Global Softness (S) | Moderate | Inversely related to hardness, indicating a degree of polarizability. |

| Nucleophilicity Index (N) | Low | The molecule is predicted to be a poor electron donor due to electron-deficient nature. researchgate.net |

These theoretical predictions are valuable for designing synthetic routes and understanding the molecule's interaction with other chemical species.

Mechanistic Insights into Nitration and Substitution Reactions of Pyridines

Computational chemistry offers a powerful lens to examine the mechanisms of reactions involving pyridine derivatives. For this compound, theoretical studies can elucidate reaction pathways, transition states, and the influence of substituents.

Computational Elucidation of Nitro Group Migration Mechanisms (e.g.,nih.govnih.govSigmatropic Shift)

The nitration of pyridines can sometimes proceed through complex mechanisms involving the migration of the nitro group. One such mechanism is the nih.govnih.gov sigmatropic shift. researchgate.net Computational studies have been pivotal in understanding this intramolecular rearrangement.

In the case of pyridine nitration, the reaction can initially form an N-nitropyridinium ion. researchgate.net Subsequent reaction can lead to dihydropyridine (B1217469) intermediates. rsc.org From these intermediates, a nih.govnih.gov sigmatropic shift of the nitro group can occur, leading to the final 3-nitropyridine (B142982) product. researchgate.netrsc.org This pericyclic reaction involves a cyclic transition state where the nitro group migrates from the nitrogen atom to the C3 position of the pyridine ring. wikipedia.orglibretexts.org The Woodward-Hoffmann rules predict that a nih.govnih.gov sigmatropic shift is thermally allowed to proceed suprafacially. libretexts.org

Theoretical calculations can model the transition state geometry and the activation energy for this migration, providing evidence for the feasibility of such a pathway over other potential mechanisms.

Theoretical Examination of Steric and Electronic Effects of the tert-Butyl Group on Reaction Pathways

The tert-butyl group at the 3-position of the pyridine ring exerts significant steric and electronic effects that can be theoretically examined.

Steric Effects: The bulkiness of the tert-butyl group can hinder the approach of reactants to the adjacent positions on the pyridine ring. acs.org Computational models can quantify this steric hindrance by calculating the steric energy of different reaction pathways. For example, in a nucleophilic aromatic substitution reaction, the tert-butyl group would likely direct the incoming nucleophile away from the C2 and C4 positions due to steric repulsion.

Electronic Effects: The tert-butyl group is an electron-donating group through hyperconjugation. nih.gov This electronic effect can influence the electron density distribution in the pyridine ring, potentially affecting the regioselectivity of reactions. Density functional theory calculations can map the molecular electrostatic potential, showing regions of higher or lower electron density and thus predicting the most likely sites for electrophilic or nucleophilic attack.

A computational evaluation of pyridylamido-type catalysts has demonstrated that substituents can significantly affect the stereoselectivity of polymerization reactions through both steric and electronic contributions. nih.govresearchgate.net

Quantum Chemical Control of Regioselectivity in Amination Reactions

Quantum chemical calculations are essential for understanding and predicting the regioselectivity of amination reactions on the pyridine ring. The inherent reactivity of the pyridine nucleus, which is electron-deficient, makes it susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like the nitro group. wikipedia.org

Recent studies have explored regioselective C3-amination of pyridines through photochemical reactions involving Zincke imine intermediates. nih.govchemrxiv.org Theoretical studies accompanying these experimental findings help to explain the observed C3 regioselectivity by analyzing the stability of radical intermediates and transition states.

For this compound, quantum chemical calculations would likely show that the C2, C4, and C6 positions are the most electron-deficient and therefore the most susceptible to nucleophilic attack. However, the steric bulk of the tert-butyl group at C3 would disfavor attack at C2 and C4. The strong electron-withdrawing effect of the nitro group at C5 would significantly activate the C2 and C6 positions towards nucleophilic amination. Computational modeling can precisely quantify the activation barriers for attack at each position, thus predicting the most favorable reaction outcome.

Investigations of Intramolecular Interactions (e.g., Hydrogen Bonding)

While this compound itself lacks a hydrogen bond donor, computational studies can investigate other weak intramolecular interactions, such as C-H···O interactions between the tert-butyl group and the nitro group. These interactions, although weak, can influence the molecule's conformation and stability.

Furthermore, computational studies on related pyridine derivatives that do contain hydrogen bond donors and acceptors have demonstrated the importance of intramolecular hydrogen bonding in determining molecular structure and reactivity. nih.govresearchgate.netsemanticscholar.org For instance, theoretical studies on nitrophthalic acids complexed with pyridine have shown how steric repulsion from a nitro group can disrupt intramolecular hydrogen bonds. nih.govresearchgate.netsemanticscholar.org In the context of catalyst design, computational investigations have revealed that intramolecular hydrogen bonding can control isomer formation and the pKa of metal complexes. rsc.orgrsc.org These studies highlight the capability of computational methods to probe subtle non-covalent interactions that govern chemical behavior.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a unique "fingerprint" based on the vibrations of the chemical bonds within 3-(tert-Butyl)-5-nitropyridine, allowing for the identification of its key functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the key characteristic vibrations include those of the nitro group, the tert-butyl group, and the pyridine (B92270) ring.

The nitro group (–NO₂) typically exhibits two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. scielo.org.za In aromatic nitro compounds, the asymmetric NO₂ stretching vibration is expected in the 1560–1490 cm⁻¹ region, while the symmetric stretch appears in the 1370–1310 cm⁻¹ range. scielo.org.za The C-H stretching vibrations of the tert-butyl group are anticipated just below 3000 cm⁻¹. vscht.cz Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1600–1400 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (–NO₂) | Asymmetric Stretch | 1560–1490 |

| Nitro (–NO₂) | Symmetric Stretch | 1370–1310 |

| tert-Butyl (–C(CH₃)₃) | C–H Stretch | ~2970 |

| Pyridine Ring | C=C / C=N Stretch | 1600–1400 |

| Aromatic | C–H Bending (out-of-plane) | 900–675 |

Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. In this compound, Raman spectroscopy would be effective in identifying the symmetric stretching of the nitro group and various skeletal vibrations of the pyridine ring. uark.edu The C-H deformation modes of the tert-butyl group also give rise to characteristic Raman peaks. researchgate.net The combination of FT-IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the tert-butyl protons and the three aromatic protons on the pyridine ring.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.3–1.5 ppm, due to the shielding effect of the sp³ carbon. rsc.org

Pyridine Protons: The three protons on the pyridine ring (at positions 2, 4, and 6) are in different chemical environments and would appear as three separate signals in the downfield aromatic region (typically 7.0–9.0 ppm). The electron-withdrawing nitro group would significantly deshield these protons. Their splitting patterns would arise from spin-spin coupling:

H-2 would likely appear as a doublet.

H-4 would likely appear as a triplet or a doublet of doublets.

H-6 would also likely appear as a doublet.

¹³C NMR: The carbon-13 NMR spectrum is expected to display six unique signals, corresponding to the six distinct carbon environments in the molecule.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon attached to the ring and another for the three equivalent methyl carbons. researchgate.net

Pyridine Carbons: Four signals are expected for the pyridine ring carbons. The carbons bonded to the nitro group (C-5) and the tert-butyl group (C-3) would have their chemical shifts significantly influenced by these substituents. The other ring carbons (C-2, C-4, C-6) would also appear as distinct signals in the aromatic region. researchgate.net

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | –C(CH₃)₃ | ~1.3–1.5 | Singlet (s) |

| ¹H | Pyridine H-2, H-4, H-6 | ~8.0–9.5 | Doublet (d), Triplet (t) |

| ¹³C | –C(CH₃)₃ | ~35 | - |

| ¹³C | –C(CH₃)₃ | ~30 | - |

| ¹³C | Pyridine C-2, C-3, C-4, C-5, C-6 | ~120–160 | - |

In modern structural analysis, experimental NMR data is often correlated with theoretical calculations derived from quantum chemical methods, such as Density Functional Theory (DFT). nih.gov This approach involves optimizing the molecular geometry of the compound in silico and then calculating the NMR shielding tensors. These calculated values are then converted into chemical shifts and compared with the experimental spectrum. This correlation helps to confirm signal assignments, especially in complex molecules, and provides a deeper understanding of the relationship between the electronic structure and the observed magnetic resonance properties. For instance, studies on the related compound 2-amino-3-methyl-5-nitropyridine (B21948) have successfully used DFT calculations to assign vibrational and NMR spectra. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. sharif.edu

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine ring and the nitro group.

n→π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (e.g., from the nitrogen of the nitro group or the pyridine ring) to a π* antibonding orbital.

The presence of the nitro group, a strong chromophore, conjugated with the pyridine ring is expected to result in significant absorption in the UV region. nih.govsharif.edu

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nist.gov The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. nist.gov

By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nist.gov From this map, the exact positions of the atoms can be determined, providing a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Crystal packing: The arrangement of molecules relative to each other in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking.

This technique provides an unambiguous determination of the molecular structure in the solid state, confirming connectivity and stereochemistry. For a molecule like this compound, X-ray crystallography would reveal the planarity of the pyridine ring, the orientation of the tert-butyl and nitro groups relative to the ring, and how the molecules pack together in a crystal.

Research Applications and Transformative Potential in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Systems and Fused Architectures

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. 3-(tert-Butyl)-5-nitropyridine, with its reactive nitro group and strategically positioned tert-butyl substituent, provides a key entry point for the synthesis of intricate heterocyclic and fused ring systems.

The structural resemblance of imidazopyridines to naturally occurring purines has driven significant research into their synthesis and biological evaluation. mdpi.com One common strategy for the synthesis of the imidazo[4,5-c]pyridine core involves the reaction of a 3,4-diaminopyridine (B372788) derivative with various reagents. nih.gov While direct synthetic routes starting from this compound to imidazo[4,5-c]pyridines are not extensively detailed in the provided search results, the conversion of a nitropyridine to a diaminopyridine is a standard synthetic transformation (reduction of the nitro group followed by amination). This suggests a plausible pathway where this compound could be converted to a 3-amino-4-substituted-5-(tert-butyl)pyridine intermediate, which could then be further elaborated to the corresponding 3,4-diamino derivative and subsequently cyclized to form the imidazo[4,5-c]pyridine ring system.

Azaindoles, another important class of heterocyclic compounds, are present in numerous biologically active natural products and synthetic drugs. rsc.org The synthesis of azaindoles often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine core. rsc.orgorganic-chemistry.org A general approach to azaindoles involves the reductive cyclization of ortho-nitro-substituted vinylpyridines. google.com For instance, a typical procedure for preparing a 6-azaindole (B1212597) involves the reaction of a 2-chloro-3-nitropyridine (B167233) with vinyl magnesium bromide. google.com This suggests that this compound could be a potential starting material for the synthesis of substituted azaindoles, where the nitro group is strategically utilized to facilitate the key cyclization step.

Development of Novel Ligands and Coordination Compounds in Catalysis

Pyridine-containing ligands have played a pivotal role in the development of coordination chemistry and catalysis. The electronic properties of the pyridine ring can be readily tuned by the introduction of substituents, thereby influencing the catalytic activity of the resulting metal complexes. The tert-butyl group in this compound can impart specific steric bulk, which can be advantageous in controlling the selectivity of catalytic reactions.

The synthesis of pyridinooxazoline (PyOx) ligands, a class of bidentate nitrogen ligands used in asymmetric catalysis, often starts from picolinic acid or 2-cyanopyridine. beilstein-journals.orgnih.gov While a direct application of this compound in this context is not explicitly mentioned, its derivative, 3-amino-5-(tert-butyl)pyridine (obtained via reduction of the nitro group), could serve as a precursor for novel pyridine-based ligands. The amino group can be further functionalized to introduce coordinating moieties, leading to the formation of new ligand scaffolds. These ligands can then be used to form coordination compounds with various transition metals, potentially leading to catalysts with unique reactivity and selectivity. nih.govnih.govmdpi.com

Role in Material Science Research and Functional Nanomaterial Development

The field of material science is constantly seeking new organic molecules with specific electronic and photophysical properties for the development of advanced materials. Pyridine derivatives are known to be useful components in the construction of functional organic materials.

Functional nanomaterials are engineered materials with specific functions, often achieved through the chemical functionalization of their surfaces. mdpi.comrsc.org The unique properties of nanomaterials make them suitable for a wide range of applications in biomedicine, electronics, and catalysis. nih.govnih.govmdpi.com While the direct use of this compound in the development of functional nanomaterials is not explicitly detailed, its derivatives could be employed as surface modifiers for nanoparticles. The pyridine nitrogen can coordinate to metal surfaces, while the tert-butyl group can influence the solubility and dispersibility of the nanomaterials in different media. The nitro group, or its reduced amino derivative, provides a handle for further chemical modifications, allowing for the attachment of other functional groups or biomolecules.

Catalytic Applications of Pyridine Derivatives in Organic Transformations

Pyridine and its derivatives are not only important as ligands in metal-catalyzed reactions but can also act as organocatalysts themselves. The basicity of the pyridine nitrogen can be modulated by substituents on the ring, which in turn affects its catalytic activity.

The presence of the electron-withdrawing nitro group in this compound significantly reduces the basicity of the pyridine nitrogen. However, upon reduction of the nitro group to an amino group, the resulting 3-amino-5-(tert-butyl)pyridine would be a more basic and potentially catalytically active molecule. This amino-substituted pyridine could be utilized in various base-catalyzed organic transformations. Furthermore, the tert-butyl group can provide steric hindrance around the catalytic site, which could be exploited to achieve stereoselective transformations.

Precursors for Investigational Bioactive Compound Synthesis

The pyridine ring is a common feature in many biologically active molecules. The strategic functionalization of the pyridine core allows for the synthesis of a diverse range of compounds with potential therapeutic applications.

Glycogen synthase kinase 3 (GSK-3) and Janus kinase 2 (JAK2) are important enzyme targets in drug discovery for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. nih.gov Many kinase inhibitors incorporate a heterocyclic scaffold, such as pyridine, in their molecular structure. nih.gov

The development of selective GSK-3 inhibitors has been an active area of research. nih.gov While specific examples utilizing this compound are not provided, its derivatives could serve as starting points for the synthesis of novel GSK-3 inhibitors. For instance, the amino derivative, 3-amino-5-(tert-butyl)pyridine, could be incorporated into known kinase inhibitor scaffolds to explore new structure-activity relationships.

Similarly, the discovery of JAK2 inhibitors is a key focus in the development of treatments for myeloproliferative neoplasms. nih.govsemanticscholar.org Several JAK2 inhibitors feature a substituted pyridine or pyrimidine (B1678525) core. nih.govresearchgate.netresearchgate.net The chemical space around this compound offers opportunities for the design and synthesis of new potential JAK2 inhibitors. The tert-butyl group can provide a desirable lipophilic interaction within the kinase active site, while the nitrogen atoms of the pyridine ring can form crucial hydrogen bonds.

Synthesis of DNA-Dependent Protein Kinase Inhibitor Scaffolds

There is no specific information available in the searched literature detailing the use of this compound as a direct precursor or intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitor scaffolds. General synthetic routes for various DNA-PK inhibitors have been described, often involving heterocyclic cores, but none of the reviewed studies explicitly mention the incorporation of the this compound moiety. nih.govncl.ac.ukresearchgate.netnih.govbiorxiv.org

Elaboration of Phosphodiesterase and Cyclin G-associated Kinase Inhibitors

The scientific literature reviewed does not provide specific examples of this compound being utilized in the elaboration of phosphodiesterase (PDE) or cyclin G-associated kinase (GAK) inhibitors. While the synthesis of various PDE and GAK inhibitors is well-documented, employing a range of heterocyclic starting materials, a direct synthetic pathway originating from or involving this compound has not been reported in the surveyed sources. researchgate.netresearchgate.netnih.govnih.govmdpi.comsoci.org

Chemical Design and Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Current research on the chemical design and synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) does not specifically identify this compound as a key building block. The development of NNRTIs often involves complex heterocyclic systems, and while various synthetic strategies exist, the role of this compound in these processes is not documented in the available literature. nih.govnih.govmdpi.comresearchgate.net

Synthetic Methodologies for Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor Precursors

No synthetic methodologies have been found that explicitly use this compound for the preparation of semicarbazide-sensitive amine oxidase (SSAO) inhibitor precursors. The synthesis of SSAO inhibitors typically involves different classes of organic compounds, and the reviewed literature does not indicate the use of this specific nitropyridine derivative. researchgate.netgoogle.comgoogle.com

Methodologies for Radiolabeled Compound Synthesis

There is a lack of information regarding methodologies for the synthesis of radiolabeled compounds derived from this compound. General techniques for radiolabeling organic molecules are well-established; however, their specific application to this compound has not been described in the reviewed scientific papers. moravek.comresearchgate.netuochb.czresearchgate.netmoravek.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.